1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride
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Overview
Description
1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which make it a valuable scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution: Substitution reactions involving nucleophiles or electrophiles can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . By binding to these receptors, the compound can disrupt downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, leading to the inhibition of cancer cell growth and metastasis .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: This compound shares a similar core structure but differs in the position of the nitrogen atom within the ring.
1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid: Another structurally related compound with variations in the ring system.
Uniqueness: 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to selectively inhibit FGFRs and its versatility in undergoing various chemical transformations make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
2901101-75-3 |
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Molecular Formula |
C8H7ClN2O2 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)6-3-10-7-4-9-2-1-5(6)7;/h1-4,10H,(H,11,12);1H |
InChI Key |
UXTVJQHZVSQNSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)C(=O)O.Cl |
Origin of Product |
United States |
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